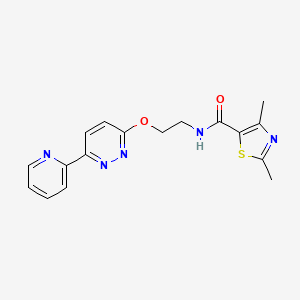

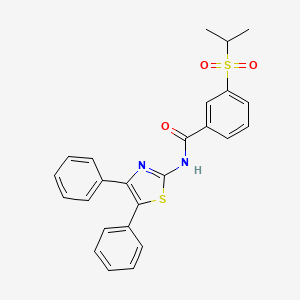

![molecular formula C18H12FN3S B2813528 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 865546-44-7](/img/structure/B2813528.png)

7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C18H12FN3S and an average mass of 321.371 Da .

Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would include additional phenyl groups and a thiol group, but detailed structural analysis is not available in the current literature.Applications De Recherche Scientifique

Synthesis and Biological Activity

A variety of pyrimidine derivatives, including those with fluorophenyl moieties, have been synthesized and evaluated for their biological activities. These compounds show promise in several areas, such as larvicidal activity, antitumor properties, and antimicrobial activities. For example, certain derivatives have shown significant larvicidal activity against larvae, indicating potential applications in controlling mosquito-borne diseases (Gorle et al., 2016).

Antitumor and Antiviral Nucleosides

Pyrrolo[2,3‐d]pyrimidine derivatives, such as 7-deazapurine nucleosides, are noted for their cytostatic or cytotoxic effects against cancer cells and viruses. These compounds are activated in cancer cells through phosphorylation and can be incorporated into RNA and DNA, inhibiting proteosynthesis and causing DNA damage, respectively. Additionally, sugar-modified derivatives have shown strong antiviral activities, particularly against HCV, with several compounds undergoing clinical trials (Perlíková & Hocek, 2017).

Antioxidant and Antifungal Applications

The synthesis of 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones has revealed potent antioxidant and antifungal activities, making them promising candidates for treating candidiasis, cancer, and other diseases. These compounds have been shown to be superior antioxidants to ascorbic acid in certain configurations (Sheikhi-Mohammareh et al., 2020).

Structural and Optical Properties

Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has highlighted their significance in pharmacophores due to their applications in medicine and nonlinear optics (NLO). DFT studies provide insights into the interactions and electronic properties of these molecules, which are crucial for their pharmacological and optoelectronic applications (Hussain et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of pyrimidine derivatives, such as 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol, are often vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The affected pathways primarily involve the synthesis and activity of inflammatory mediators . The downstream effects include a reduction in inflammation and the associated symptoms . Additionally, pyrimidine derivatives have been shown to affect de novo purine biosynthesis, specifically at the enzymes 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound can alleviate the symptoms of inflammation .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and uses. While pyrimidines have a range of pharmacological effects , the specific safety and hazards associated with “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” are not detailed in the current literature.

Orientations Futures

Pyrimidines and their derivatives continue to be an area of active research due to their wide range of pharmacological effects . Future research may focus on the synthesis, characterization, and potential applications of “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” and similar compounds.

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFJBLITXZJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

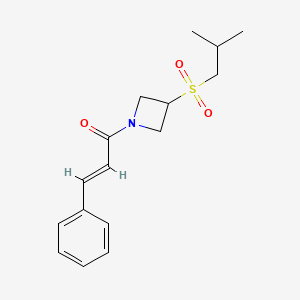

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2813445.png)

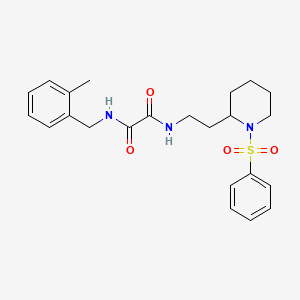

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813446.png)

![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea](/img/structure/B2813447.png)

![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813457.png)

![2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2813464.png)